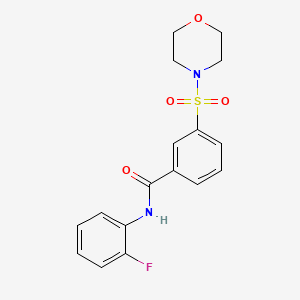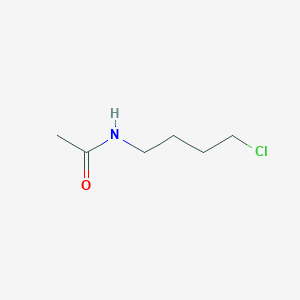
1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dihydroindole structure. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Wissenschaftliche Forschungsanwendungen
1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and cytotoxicity.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary targets of this compound appear to be the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for terminating synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.
Mode of Action
The compound interacts with its targets by inhibiting their activities. It has been shown to have a highly potent inhibition effect towards AChE and hCAs . The inhibition of these enzymes can lead to changes in the physiological processes they are involved in.
Biochemical Pathways
carbonic anhydrase pathway and the cholinergic pathway . The inhibition of carbonic anhydrase can disrupt the regulation of pH in the body, while the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its mode of action and the biochemical pathways it affects. By inhibiting the activities of hCAs and AChE, the compound can potentially alter acid-base balance and nerve signal transmission, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one typically involves a multi-step process. One common method is the Michael addition reaction, where 1-(4-acetylphenyl)-pyrrole-2,5-diones react with aromatic alcohols to form the desired product in a single step with satisfactory yields . The reaction conditions often include the use of a base catalyst and an appropriate solvent to facilitate the addition reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one can be compared with other similar compounds, such as:
1-(4-Acetylphenyl)imidazole: This compound also contains an acetylphenyl group but differs in its core structure, which is an imidazole ring.
4-Acetylphenyl-substituted imidazolium salts: These salts have similar functional groups but are part of a different chemical class.
The uniqueness of 1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one lies in its specific indole-based structure, which imparts distinct chemical and biological properties compared to other acetylphenyl derivatives.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-12-9-16-17(10-19(3,4)11-18(16)22)20(12)15-7-5-14(6-8-15)13(2)21/h5-9H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRHBJABCXEMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)C(=O)C)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440225.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2440227.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2440228.png)



![4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2440235.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide](/img/structure/B2440236.png)
![N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2440237.png)
![2,6-dichloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]pyridine-3-sulfonamide](/img/structure/B2440238.png)
![ethyl 4-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2440239.png)

![2-(2-methylphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide](/img/structure/B2440244.png)
